molecular formula C26H25N3O2 B12178624 2'-benzyl-1'-oxo-N-(pyridin-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-benzyl-1'-oxo-N-(pyridin-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B12178624
M. Wt: 411.5 g/mol
InChI Key: NMFDNOLMVWWORB-UHFFFAOYSA-N
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Description

2’-benzyl-1’-oxo-N-(pyridin-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-benzyl-1’-oxo-N-(pyridin-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions are mild and metal-free, often involving reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-benzyl-1’-oxo-N-(pyridin-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents, and various catalysts. The reaction conditions can vary, but they often involve mild temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

2’-benzyl-1’-oxo-N-(pyridin-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-benzyl-1’-oxo-N-(pyridin-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2’-benzyl-1’-oxo-N-(pyridin-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide apart is its spirocyclic structure, which imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Biological Activity

2'-Benzyl-1'-oxo-N-(pyridin-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a complex organic compound known for its unique spirocyclic structure, which combines a cyclopentane and isoquinoline framework. This compound has gained attention for its potential biological activities, particularly in antimicrobial and anticancer research.

PropertyValue
Molecular Formula C27H27N3O2
Molecular Weight 425.5 g/mol
IUPAC Name 2-benzyl-1-oxo-N-(pyridin-2-ylmethyl)spiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide
InChI Key QPLTZPBZAIAHOX-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial effects. For instance, derivatives of pyridothienopyrimidine have shown activity against various bacterial strains, including Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL . The presence of a pyridine moiety in the structure of this compound suggests potential for similar antimicrobial efficacy.

Anticancer Activity

The compound's mechanism of action may involve the inhibition of specific molecular targets associated with cancer progression. Molecular docking studies have suggested interactions with the insulin-like growth factor 1 receptor (IGF-1R), a pathway crucial for cancer cell proliferation . Similar compounds have demonstrated cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), indicating that the spirocyclic structure may confer anticancer properties .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Study on Pyridothienopyrimidine Derivatives :
    • Findings : Derivatives showed broad-spectrum antimicrobial activity and significant cytotoxicity against HepG2 and MCF-7 cells.
    • MIC Values : Ranged from 4 to 16 µg/mL for bacterial strains.
    • IC50 Values : Cytotoxicity ranged from 1.17 to 2.79 µM against cancer cell lines .
  • Molecular Docking Studies :
    • Objective : To explore binding modes at the active site of EGFR-PK.
    • Results : Some derivatives exhibited IC50 values lower than erlotinib, a standard anticancer drug, suggesting potential as EGFR inhibitors .

The proposed mechanism of action involves the interaction of the compound with specific enzymes and receptors within biological pathways. The unique structural features allow it to modulate various biological processes, potentially leading to therapeutic effects against infections and tumors.

Properties

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

2-benzyl-1-oxo-N-pyridin-2-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C26H25N3O2/c30-24(28-22-14-6-9-17-27-22)23-20-12-4-5-13-21(20)25(31)29(26(23)15-7-8-16-26)18-19-10-2-1-3-11-19/h1-6,9-14,17,23H,7-8,15-16,18H2,(H,27,28,30)

InChI Key

NMFDNOLMVWWORB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)C(=O)NC5=CC=CC=N5

Origin of Product

United States

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